molecular formula C16H16O7 B1193931 5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione

5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione

Cat. No. B1193931
M. Wt: 320.29 g/mol
InChI Key: WWTHHBSODPGTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione is a natural product found in Cortinarius basirubescens and Cortinarius persplendidus with data available.

Scientific Research Applications

Intramolecular Behaviors

Research by Kendall and Shechter (2001) investigated the intramolecular behaviors of anthryldicarbenic systems. They examined the decomposition of specific anthracene derivatives and their conversion into different chemical structures at high temperatures. This study contributes to understanding the chemical properties and reactions of related compounds (Kendall & Shechter, 2001).

Bioactivity of Substituted Anthracene Derivatives

A study by Hua et al. (2002) synthesized substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones and evaluated their anticancer and antimalarial activities. This research demonstrates the potential bioactivity of derivatives related to the compound (Hua et al., 2002).

Cytotoxic Aminoanthraquinone Derivatives

Nor et al. (2013) focused on synthesizing aminoanthraquinones and testing their cytotoxic activity against cancer cells. This highlights the potential medicinal applications of anthracene derivatives in cancer treatment (Nor et al., 2013).

Structural Analysis and Polymorphism

The work by Hopf et al. (2012) on the structure of similar anthracene derivatives provides insights into their molecular structure, hydrogen bonding, and polymorphism. Understanding these structural aspects is crucial for the development of applications in various fields (Hopf et al., 2012).

Substituent Effects

Yamamura et al. (1988) studied the effects of different substituents on the properties of 9,10-dihydro-9,10-o-benzenoanthracene-1,4-diones, which is relevant for understanding how modifications to the compound can alter its chemical behavior (Yamamura et al., 1988).

Synthesis Methods and Applications

Several studies have focused on synthesizing related compounds and exploring their applications, such as in anticancer drugs and organic synthesis. These include works by Chandler & Stoodley (1980), Jung & Lowe (1977), and others, which provide valuable insights into synthetic methods and potential applications (Chandler & Stoodley, 1980), (Jung & Lowe, 1977).

properties

Product Name

5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione

InChI

InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,18-19,21-22H,4-5H2,1-2H3

InChI Key

WWTHHBSODPGTAK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O

synonyms

(1S,3S)-austrocortirubin
austrocortirubin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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